molecular formula C12H10NP B14484990 5,10-Dihydrophenazaphosphinine CAS No. 64694-37-7

5,10-Dihydrophenazaphosphinine

Katalognummer: B14484990
CAS-Nummer: 64694-37-7
Molekulargewicht: 199.19 g/mol
InChI-Schlüssel: JWZHNMQVMJAKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,10-Dihydrophenazaphosphinine is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phosphorus atom within its molecular structure, which distinguishes it from other similar compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dihydrophenazaphosphinine typically involves the reaction of catechol with a 1,2-diaminoaryl compound. This reaction is often carried out in a one-pot synthesis, which simplifies the process and increases yield. The reaction conditions usually involve high temperatures and the presence of a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5,10-Dihydrophenazaphosphinine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenazine derivatives, while reduction can yield various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5,10-Dihydrophenazaphosphinine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5,10-Dihydrophenazaphosphinine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, which allows it to participate in redox reactions. This property is particularly useful in biological systems, where it can modulate the activity of enzymes and other proteins involved in redox processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the phosphorus atom in 5,10-Dihydrophenazaphosphinine makes it unique compared to other similar compounds.

Eigenschaften

CAS-Nummer

64694-37-7

Molekularformel

C12H10NP

Molekulargewicht

199.19 g/mol

IUPAC-Name

5,10-dihydrophenophosphazinine

InChI

InChI=1S/C12H10NP/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13-14H

InChI-Schlüssel

JWZHNMQVMJAKPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3P2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.